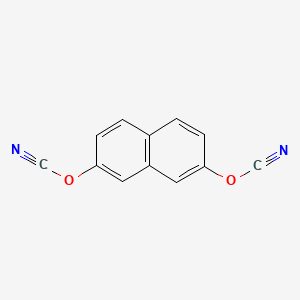

Cyanic acid, 2,7-naphthalenediyl ester

Description

Precursor Synthesis Routes

The most critical precursor for the synthesis of Cyanic acid, 2,7-naphthalenediyl ester is 2,7-dihydroxynaphthalene (B41206). Its synthesis is a well-established industrial process, though alternative starting materials can be considered.

The predominant industrial method for synthesizing 2,7-dihydroxynaphthalene involves the caustic fusion of 2,7-naphthalenedisulfonic acid or its sodium salt at high temperatures. acs.orgchemicalbook.comgoogle.com This process typically involves two main stages:

Sulfonation: Naphthalene (B1677914) is treated with a sulfonating agent to produce 2,7-naphthalenedisulfonic acid.

Alkali Fusion: The resulting sulfonic acid compound is then subjected to alkali fusion to replace the sulfonic acid groups with hydroxyl groups, yielding 2,7-dihydroxynaphthalene. mdpi.com

A common industrial protocol uses 2,7-naphthalenedisulfonic acid sodium salt as the raw material and sodium hydroxide (B78521) as the alkali fusion agent at high temperatures, followed by acidification with sulfuric acid. google.com However, this traditional method can suffer from low yields due to the generation of byproducts. google.com

An improved method has been developed to enhance yield and reduce byproducts. This modified process utilizes a mixed alkali fusion reagent composed of sodium hydroxide and sodium oxide. acs.orggoogle.com This approach significantly reduces the amount of sodium hydroxide required and minimizes water in the reaction system, thereby suppressing the formation of byproducts. acs.org The reaction is typically carried out in a high-pressure kettle with a solvent such as n-dodecane. acs.org

Table 1: Comparative Conditions for 2,7-Dihydroxynaphthalene Synthesis

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Starting Material | 2,7-Naphthalenedisulfonic acid sodium salt | 2,7-Naphthalenedisulfonic acid sodium salt acs.org |

| Alkali Reagent | Sodium hydroxide (large excess) google.com | Sodium hydroxide and Sodium oxide (mixed) acs.org |

| Temperature | >350°C google.com | 260-320°C acs.org |

| Reaction Time | Not specified | 8-12 hours acs.org |

| Solvent | Not specified | C8-C16 alkane (e.g., n-dodecane) acs.org |

| Key Advantage | Established process | Higher yield, fewer byproducts acs.org |

While 2,7-dihydroxynaphthalene is the direct and most common precursor, other 2,7-disubstituted naphthalenes could theoretically serve as starting points for more complex, multi-step synthetic routes. For instance, compounds like 2,7-dibromonaphthalene (B1298459) or 2,7-dinitronaphthalene (B1220600) could be synthesized and subsequently converted to the required 2,7-diol. researchgate.netchemicalbook.com The palladium-catalyzed amination of 2,7-dibromonaphthalene is a known route to produce 2,7-diamino derivatives. researchgate.net Similarly, 2,7-dinitronaphthalene can be prepared via nitration of naphthalene. chemicalbook.com These alternative pathways, however, would necessitate additional steps to convert the bromo- or nitro- functionalities into hydroxyl groups before proceeding to the cyanate (B1221674) ester, making them less direct and less common than starting from 2,7-naphthalenedisulfonic acid.

Direct Synthesis of this compound Monomer

The conversion of 2,7-dihydroxynaphthalene to its corresponding dicyanate ester is typically achieved through a well-defined chemical reaction. The optimization of this process is crucial for industrial applications where monomer purity directly impacts the properties of the final polymer.

The most prevalent and convenient method for synthesizing aryl cyanate esters is the reaction of a phenolic compound with a cyanogen (B1215507) halide, most commonly cyanogen bromide (BrCN), in the presence of a tertiary amine base such as triethylamine (B128534) (TEA). mdpi.comvlp.com.uaresearchgate.netepo.org

The general reaction mechanism involves the following steps:

The triethylamine acts as a base to deprotonate the hydroxyl groups of 2,7-dihydroxynaphthalene, forming the more nucleophilic phenolate (B1203915).

The phenolate anion then attacks the electrophilic carbon atom of cyanogen bromide in a nucleophilic substitution reaction.

This process occurs for both hydroxyl groups on the naphthalene ring, yielding the 2,7-dicyanatonaphthalene monomer and triethylammonium (B8662869) bromide as a byproduct. vlp.com.ua

A typical laboratory-scale synthesis involves dissolving or suspending the 2,7-dihydroxynaphthalene in a suitable solvent, cooling the mixture (e.g., to 258 K or -15°C), adding cyanogen bromide, and then slowly adding triethylamine dropwise with continuous stirring. vlp.com.ua After the reaction is complete, the triethylammonium bromide salt is removed by filtration. The monomer is then precipitated from the filtrate, often by pouring it into cold water, and washed to remove impurities. vlp.com.ua

Achieving high yield and, critically, high purity is essential, as impurities like unreacted phenols can negatively affect the subsequent curing process and final polymer properties. mdpi.com Several factors are controlled to optimize the synthesis:

Temperature Control: The reaction is highly exothermic and is typically conducted at low temperatures (e.g., -15°C to 10°C) to minimize side reactions. vlp.com.uaepo.org

Stoichiometry: An excess of the cyanogen halide is often used to ensure complete conversion of the phenolic groups. google.com

Purification: The crude product is typically washed with a dilute acid solution and then water to neutralize any remaining base and remove salts. vlp.com.ua High-performance liquid chromatography (HPLC) is a standard analytical technique used to verify the purity of the final monomer. mdpi.com

Reactor Technology: For industrial-scale production, moving from traditional semi-batch reactors to a continuous, plug-flow reactor can significantly improve outcomes. google.com Continuous reactors offer better heat transfer and precise control over stoichiometry and residence time, leading to higher conversion rates (>95%) and a purer product with minimal formation of byproducts like imidocarbonates, carbamates, or triazine pre-polymers. google.com

Table 2: Factors for Optimizing Monomer Synthesis

| Factor | Objective | Method/Condition | Rationale |

|---|---|---|---|

| Purity | Minimize residual phenolic groups | Use of HPLC for quality control mdpi.com | Residual phenols can act as nucleophiles, interfering with the desired curing reaction. mdpi.com |

| Yield & Purity | Minimize side reactions | Low reaction temperature (-75°C to 0°C in continuous reactors) google.com | Reduces the rate of competing reactions between the cyanogen halide and the base. epo.org |

| Process Efficiency | Improve heat transfer and control | Use of continuous plug-flow reactors google.com | Overcomes limitations of semi-batch processes, leading to higher conversion and fewer byproducts. google.com |

| Purification | Remove salts and base | Washing with dilute acid and distilled water vlp.com.ua | Ensures a neutral product free of ionic impurities. |

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic routes for chemicals, including cyanate esters. iwu.edu Key areas of exploration include the use of safer solvents, milder reaction conditions, and precursors from renewable sources. researchgate.netiwu.edu

For cyanate esters, research has pointed towards several "greener" trends:

Milder Reaction Conditions: While many syntheses are run at low temperatures, some studies have shown that cyanate ester formation can proceed at room temperature over several hours, potentially reducing energy consumption. mdpi.com

Alternative Solvents: A major goal in green chemistry is the replacement of volatile organic compounds (VOCs) with less hazardous alternatives, such as ionic liquids, which have negligible vapor pressure. iwu.edu

Bio-Based Precursors: There is growing interest in synthesizing cyanate esters from bio-phenols derived from sources like cardanol, which is a sustainable approach to reduce reliance on fossil-based feedstocks. researchgate.net

While a specific, fully developed "green" synthesis for this compound is not widely documented, the application of these broader principles represents a significant direction for future research and development in cyanate ester technology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-cyanatonaphthalen-2-yl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c13-7-15-11-3-1-9-2-4-12(16-8-14)6-10(9)5-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIWROJVVHYHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)OC#N)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401652 | |

| Record name | Cyanic acid, 2,7-naphthalenediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93120-66-2 | |

| Record name | Cyanic acid, 2,7-naphthalenediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyanic Acid, 2,7 Naphthalenediyl Ester

Synthesis of Naphthalene-Based Cyanate (B1221674) Ester Functionalized Oligomers and Prepolymers

The synthesis of functionalized oligomers and prepolymers from cyanate ester monomers is a critical step in the production of high-performance thermosetting materials. These prepolymers, often referred to as B-stage resins, represent an intermediate state of polymerization. They are partially polymerized, soluble, and fusible materials that can be stored and later processed into fully cured, intractable thermoset polymers (C-stage) upon final curing. While specific research detailing the synthesis and characterization of prepolymers derived exclusively from Cyanic acid, 2,7-naphthalenediyl ester is not extensively documented in publicly available literature, the synthetic methodology can be understood from the well-established principles of cyanate ester chemistry. polymerinnovationblog.comudayton.edu

The primary reaction governing the formation of these prepolymers is the thermally induced cyclotrimerization of the cyanate (-OCN) functional groups. polymerinnovationblog.comudayton.edu This process involves heating the neat this compound monomer to a temperature that initiates polymerization but is carefully controlled to prevent the reaction from proceeding to completion. The objective is to achieve a specific degree of conversion, resulting in a mixture of the monomer, dimers, trimers, and higher oligomers. This B-staged material is typically a solid that can be ground into a powder, dissolved in a suitable solvent, or melted for subsequent processing steps like prepreg fabrication.

The advancement of the monomer to a prepolymer is typically monitored by techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy. DSC can be used to determine the residual heat of reaction, which is inversely proportional to the degree of cure. FTIR spectroscopy tracks the disappearance of the characteristic cyanate stretching vibration (typically around 2250-2270 cm⁻¹) and the appearance of the triazine ring absorption bands (around 1560 cm⁻¹ and 1360 cm⁻¹).

General Prepolymer Synthesis Procedure:

Heating: The this compound monomer is heated in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to a predetermined temperature. The temperature is chosen to be high enough to initiate cyclotrimerization but low enough to allow for controlled reaction kinetics. For many aromatic cyanate esters, this temperature ranges from 160°C to 200°C. udayton.edu

Controlled Reaction Time: The monomer is held at this temperature for a specific duration. The reaction time is a critical parameter that dictates the molecular weight and viscosity of the resulting prepolymer. Shorter reaction times lead to lower conversion and a lower molecular weight, more soluble prepolymer.

Quenching: Once the desired degree of polymerization is reached, the reaction is rapidly cooled to quench the polymerization process, "freezing" the resin in its B-stage state.

Characterization: The resulting prepolymer is characterized to determine its properties, such as solubility, melt viscosity, and degree of cure.

The use of catalysts can significantly influence the prepolymer synthesis. Transition metal carboxylates or chelates, such as cobalt or copper acetylacetonate, are often employed to lower the temperature required for cyclotrimerization. udayton.edu This allows for the formation of prepolymers under milder conditions, which can help to minimize side reactions and provide better control over the final properties of the B-staged resin. The catalyst is typically dissolved in a co-catalyst like nonylphenol before being added to the monomer. udayton.edu

The rigid, aromatic naphthalene (B1677914) core of this compound is expected to produce prepolymers that, upon full cure, yield polycyanurate networks with high thermal stability, a high glass transition temperature (Tg), and low moisture absorption, characteristic of high-performance cyanate ester resins. iastate.edu The properties of the prepolymer itself, such as its melt flow and solubility, are crucial for its processability in applications like resin transfer molding (RTM) and the manufacturing of pre-impregnated composite fibers. epa.gov

While detailed data is scarce for this specific naphthalene-based cyanate ester, the table below outlines the expected components in a typical prepolymer synthesis based on the general understanding of cyanate ester chemistry.

| Component | Role in Prepolymer Synthesis |

| This compound | Monomer |

| Transition Metal Catalyst (e.g., Cobalt (II) acetylacetonate) | Lowers the cyclotrimerization temperature |

| Nonylphenol | Co-catalyst and solvent for the metal catalyst |

| Organic Solvent (e.g., Methyl Ethyl Ketone) | Used for solution-based processing of the prepolymer |

Polymerization Kinetics and Mechanisms of Cyanic Acid, 2,7 Naphthalenediyl Ester

Fundamental Cyclotrimerization Reaction Mechanisms

The core reaction in the curing of cyanate (B1221674) esters is cyclotrimerization, where three cyanate functional groups react to form a stable, six-membered triazine ring. rsc.orgnih.gov This process transforms the low-viscosity monomer into a rigid, three-dimensional polymer network.

The polymerization of cyanate esters is widely recognized as an autocatalytic process. nih.gov In this type of reaction, one of the products of the reaction acts as a catalyst, accelerating the reaction rate as the conversion progresses. For cyanate esters, the newly formed triazine rings, or potentially intermediate species, can catalyze the further trimerization of the remaining cyanate groups. researchgate.net

The kinetics of this process are often described by models that combine a non-catalytic nth-order reaction with an autocatalytic reaction term. nih.govresearchgate.net A commonly used model is a modified Sestak-Berggren equation. nih.gov Research on various dicyanate esters shows that the process can be treated as a quasi-single-step, auto-catalytic reaction, particularly in the kinetically controlled regime before vitrification (the transition to a glassy state) limits molecular mobility. nih.govresearchgate.net The activation energy of the polymerization is not constant but changes with the degree of conversion, a characteristic feature of complex, multi-step reactions. nih.gov

The polymerization of cyanate esters, while capable of proceeding thermally, is highly sensitive to the presence of initiators and various environmental factors. researchgate.netsigmaaldrich.com Initiators are substances that start the polymerization process. sigmaaldrich.com In the context of cyanate esters, adventitious impurities, particularly those containing active hydrogen atoms like residual phenols from the monomer synthesis or absorbed atmospheric moisture, play a significant role. researchgate.net

Moisture can act as a catalyst. One proposed mechanism suggests that water reacts with a cyanate ester group to form an unstable imidocarbonic acid monoester intermediate. This intermediate can then react with another cyanate molecule, initiating the cyclotrimerization cascade. researchgate.net The presence of such impurities can significantly influence the polymerization rate and may lead to the formation of by-products that can affect the final properties of the cured resin. researchgate.net For instance, excessive moisture has been linked to stability problems in early cyanate ester systems. polymerinnovationblog.com The presence of hydroxyl groups, whether from water or phenols, is often considered a key factor in initiating the polymerization process. researchgate.net

Catalysis in Cyanate Ester Polymerization

To achieve practical curing schedules at lower temperatures and to ensure complete conversion, catalysts are almost always employed in cyanate ester formulations. These catalysts function by lowering the activation energy of the cyclotrimerization reaction.

Transition metal complexes are highly effective catalysts for cyanate ester polymerization. researchgate.net Among the most common and well-studied is Copper(II) acetylacetonate, often abbreviated as Cu(acac)₂. mdpi.comsigmaaldrich.comereztech.comwikipedia.org This organometallic compound significantly reduces the curing temperature required for polymerization. mdpi.comresearchgate.net

The catalytic mechanism involves the coordination of the cyanate ester molecules to the copper metal center. researchgate.net This coordination increases the polarization of the cyanate group's triple bond, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which accelerates the cyclotrimerization reaction. researchgate.net Studies on various cyanate esters, such as those based on Bisphenol A (BADCy) and Bisphenol E (BEDCy), have demonstrated that the addition of a small mass fraction of Cu(acac)₂ can dramatically lower the peak exothermic temperature of the curing reaction, as measured by Differential Scanning Calorimetry (DSC). mdpi.comresearchgate.net For example, adding 0.3% Cu(acac)₂ has been shown to substantially decrease the curing temperatures for multiple cyanate ester types. mdpi.com

Table 1: Effect of Copper(II) Acetylacetonate on Cyanate Ester Curing Temperatures This table presents representative data from studies on various cyanate esters to illustrate the typical catalytic effect of Cu(acac)₂. The specific values for Cyanic acid, 2,7-naphthalenediyl ester may vary but are expected to follow a similar trend.

| Cyanate Ester Resin | Catalyst | Catalyst Loading (wt%) | Peak Curing Temperature (°C) | Reference |

| Bisphenol AF Dicyanate (BAFDCy) | None | 0 | >200 K (above starting point) | mdpi.com |

| Bisphenol AF Dicyanate (BAFDCy) | Cu(acac)₂ | 0.2 | <200 K (below 473K) | mdpi.com |

| Bisphenol A Dicyanate (BADCy) | Cu(acac)₂ | 0.3 | Significantly Decreased | mdpi.comresearchgate.net |

| Bisphenol E Dicyanate (BEDCy) | Cu(acac)₂ | 0.3 | Significantly Decreased | mdpi.comresearchgate.net |

Compounds containing active hydrogens, such as phenols, amines, and imidazoles, are a crucial class of co-catalysts, often used in conjunction with metal catalysts or on their own. researchgate.net The generally accepted mechanism for phenol-catalyzed trimerization involves the initial reaction of the phenol's hydroxyl group with a cyanate ester to form an imidocarbonate intermediate. researchgate.net This intermediate is more reactive than the original cyanate group and readily reacts with two more cyanate molecules, ultimately leading to the formation of a triazine ring and regenerating the phenol, allowing it to participate in another catalytic cycle. researchgate.net

Amines are also effective catalysts. Aromatic amines have been studied for their ability to promote the curing of cyanate esters, even at room temperature. researchgate.net Phenol-amine salts have been developed as curing agents that offer good storage stability at room temperature but provide rapid and efficient curing at moderately elevated temperatures (around 100°C). researchgate.net

While metal-based catalysts are effective, interest in non-metallic alternatives exists to avoid potential issues with metal ion contamination in sensitive electronic applications. One innovative approach involves the use of polysilazane polymers as catalysts. ecust.edu.cn

Research has shown that polysilazanes can effectively catalyze the polymerization of cyanate ester resins at temperatures as low as 80°C. ecust.edu.cn The proposed mechanism involves the formation of highly reactive intermediates containing ―O―Si―NH―CN structures. These intermediates then react with cyanate groups to form dimers or oligomers, which subsequently undergo cyclotrimerization to form the triazine network. ecust.edu.cn This catalytic system not only lowers the curing temperature but has also been shown to improve the thermal stability, mechanical properties, and moisture resistance of the final cured resin. ecust.edu.cn Another area of development is in the use of substituted phenols as recyclable organophotoredox catalysts, which represents a metal-free catalytic strategy under mild conditions. acs.org

Synergistic Catalysis and Co-polymerization Effects

The polymerization of cyanate esters, including this compound, can be significantly influenced by the presence of catalysts and co-monomers, which often exhibit synergistic effects. Catalysts are frequently added to lower the curing temperature and reduce the residual thermal stress within the cured resin system. mdpi.com Transition metal compounds, such as copper acetylacetonate, are effective in catalyzing the cyclotrimerization of cyanate groups into triazine rings, leading to a notable decrease in the curing temperature. mdpi.com

Co-polymerization with other thermosetting resins, particularly epoxy resins, is a common strategy to modify the final properties of the polymer network, such as cost, toughness, and processing characteristics. udayton.eduresearchgate.net When this compound is blended with an epoxy resin, a complex reaction scheme unfolds. In addition to the self-polymerization of cyanate groups to form triazine rings, co-reactions occur between the cyanate and epoxy groups. acs.org These reactions can lead to the formation of oxazoline (B21484) and isocyanurate structures, creating a hybrid network. researchgate.netacs.org This interplay between homopolymerization and co-polymerization results in an interpenetrating network structure that can enhance the material's mechanical strength and thermal stability. mdpi.com The presence of certain co-monomers or additives, such as novolac epoxy resins or functionalized POSS (Polyhedral Oligomeric Silsesquioxane), can also introduce catalytic effects, further influencing the reaction kinetics and cure mechanism. researchgate.net

**3.3. Reaction Kinetics Studies

Reaction Kinetics Studies

Non-Isothermal and Isothermal Differential Scanning Calorimetry (DSC) Analysis for Cure Profiles

Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the cure profile of this compound. By monitoring the heat flow to or from the sample as a function of temperature or time, DSC provides critical data on the polymerization process.

Non-isothermal DSC analysis , where the uncured monomer is heated at a constant rate, reveals a characteristic exothermic peak. This peak represents the heat released during the cyclotrimerization reaction. Key parameters obtained from the DSC curve include the onset temperature of curing (T_onset), the temperature at which the reaction rate is maximum (T_peak), and the total heat of reaction (ΔH). The T_peak is observed to shift to higher temperatures as the heating rate increases, a phenomenon that is central to kinetic analysis. acs.org In some cyanate ester-epoxy systems, two distinct exothermic peaks may be observed, corresponding to the self-polymerization of the cyanate ester and the co-polymerization with the epoxy resin, respectively. acs.org

Isothermal DSC analysis involves holding the sample at a constant temperature and monitoring the heat flow over time. This method provides direct information about the reaction rate at a specific temperature and is used to study the degree of cure as a function of time. The resulting curves often show an "S-shape," indicating an initial induction period followed by a rapid acceleration of the reaction and a final slowdown as reactants are consumed. acs.org

Below is a table of representative data that can be obtained from a non-isothermal DSC analysis of a cyanate ester system at various heating rates.

| Heating Rate (°C/min) | Onset Temperature (T_onset) (°C) | Peak Temperature (T_peak) (°C) | Heat of Reaction (ΔH) (J/g) |

| 2 | 195 | 220 | 450 |

| 5 | 205 | 235 | 455 |

| 10 | 218 | 250 | 452 |

| 15 | 225 | 260 | 448 |

| 20 | 232 | 268 | 451 |

Note: This table contains representative data for a generic cyanate ester system to illustrate the typical output of a DSC analysis. Actual values for this compound may vary.

Application of Kinetic Models (Coats-Redfern, Kissinger, Ozawa Methods)

To quantify the kinetics of the curing reaction, particularly the activation energy (Ea), data from non-isothermal DSC scans are analyzed using various kinetic models. These models provide insight into the energy barrier that must be overcome for the polymerization to proceed.

The Kissinger method is a widely used model-free isoconversional method. It relates the shift in the peak exotherm temperature (T_peak) with the heating rate (β) to determine the activation energy, without assuming a specific reaction model.

The Ozawa method (also known as the Flynn-Wall-Ozawa method) is another model-free approach that analyzes the relationship between the heating rate and the temperature at which a specific degree of conversion (α) is reached. This method can be used to determine if the activation energy is constant throughout the reaction or if it changes with the degree of cure.

The Coats-Redfern method is an integral model-fitting method. It involves fitting the DSC data to various solid-state reaction models (f(α)) to determine both the activation energy and the most probable reaction mechanism.

Application of these models to the curing of cyanate esters allows for the calculation of key kinetic parameters that are essential for designing and optimizing industrial curing cycles.

Analysis of Curing Progress using the Avrami Equation of Phase Change

The Avrami equation of phase change, originally developed to describe the kinetics of crystallization in solids, can be effectively applied to analyze the curing process of thermosetting resins like this compound. mdpi.comwikipedia.org The transformation from a liquid monomer to a solid, cross-linked network is treated as a phase change. The equation describes the fraction of transformed volume (degree of cure, α) as a function of time (t). wikipedia.org

The general form of the Avrami equation is: α(t) = 1 - exp(-kt^n)

Here, 'k' is a rate constant that depends on the nucleation and growth rates, and 'n' is the Avrami exponent. The value of the exponent 'n' provides valuable insights into the mechanism of the curing reaction, such as the dimensionality of the network growth and whether nucleation is instantaneous or sporadic. mdpi.com For cyanate ester systems, the curing process often involves the formation and growth of microgel particles, and the Avrami equation helps to model this heterogeneous reaction pathway. mdpi.com

Influence of Molecular Structure, including the Naphthalene (B1677914) Moiety, on Activation Energy and Gelation Behavior

The molecular structure of the cyanate ester monomer has a profound impact on its reactivity, cure kinetics, and the properties of the final network. researchgate.net The presence of the 2,7-naphthalenediyl moiety in this compound is particularly significant.

The naphthalene core is a rigid, planar, and sterically bulky aromatic structure. Compared to more flexible linkers like the bisphenol A group, the naphthalene moiety restricts the rotational freedom of the monomer. This rigidity affects the curing process in several ways:

Activation Energy: The steric hindrance and restricted mobility imposed by the naphthalene group can influence the activation energy of the cyclotrimerization reaction. It may require higher energy for the cyanate functional groups to achieve the necessary orientation for reaction.

Gelation Behavior: Gelation occurs when a continuous polymer network is formed throughout the resin. The rigidity of the naphthalene core contributes to a higher glass transition temperature (Tg) in the cured polymer. However, this same rigidity can make the late-stage cure more difficult, as segmental mobility becomes severely limited once the gel point is passed. researchgate.net The structure directly influences how easily the system can build a cross-linked network, affecting the time and temperature required to reach the gel point.

Diffusion Control Effects in Late-Stage Curing

The curing of this compound is not governed by chemical kinetics alone. As the polymerization progresses, the viscosity of the system increases exponentially, and upon gelation, a cross-linked network forms. In these later stages, the reaction rate becomes limited by the diffusion of the remaining unreacted functional groups. mdpi.com

This phenomenon, known as diffusion control , means that the rate of reaction is no longer determined by the intrinsic reactivity of the cyanate groups but by how quickly they can move through the increasingly dense and viscous polymer network to encounter each other. mdpi.com This effect is particularly pronounced in the late stages of curing, where the system's viscosity rises dramatically. mdpi.com

Evidence for diffusion control can be observed in kinetic studies. For instance, an Arrhenius plot (ln(k) vs 1/T) for the rate constant may show a distinct "turning point" or change in slope. mdpi.com This indicates a shift in the controlling mechanism and a change in the apparent activation energy, with the process becoming dominant by diffusion factors at higher degrees of conversion. mdpi.com Understanding this shift is crucial for ensuring complete cure and achieving the optimal properties of the final material.

Co-Polymerization and Blending Reaction Systems of this compound

The modification of cyanate ester resins through co-polymerization and blending is a common strategy to enhance their properties and tailor them for specific applications. This section explores the reaction kinetics and mechanisms of this compound in various reaction systems, including its co-polymerization with epoxy resins, blending with bismaleimides, and its interaction with other dicyanate esters.

Co-Polymerization with Epoxy Resins

The co-polymerization of cyanate esters with epoxy resins is a widely employed method to create hybrid polymer networks with a synergistic combination of properties. While specific kinetic studies on the co-polymerization of this compound with epoxy resins are not extensively detailed in publicly available literature, the general reaction mechanisms are well-established for cyanate ester-epoxy blends. The primary reactions involve the cyclotrimerization of the cyanate ester groups to form triazine rings and the ring-opening polymerization of the epoxy groups.

The interaction between the two resin systems can lead to the formation of co-reacted structures. The hydroxyl groups generated during the epoxy homopolymerization can catalyze the trimerization of the cyanate groups. Conversely, the cyanate ester can react with the epoxy group to form an oxazoline ring. This co-reaction is often facilitated by the use of specific catalysts that can promote both the cyclotrimerization of cyanate esters and the polymerization of epoxy resins.

In a study on the synthesis of epoxy resins derived from naphthalene-2,7-diol, various epoxy compounds were synthesized and their cross-linking behavior was investigated. researchgate.net These naphthalene-based epoxy resins, when cross-linked, exhibited good thermal resistance, with stability up to approximately 250 °C. researchgate.net While this study focused on the epoxy resin itself, it provides a basis for understanding the thermal characteristics of the naphthalene moiety within a thermoset matrix. The co-polymerization of this compound with such naphthalene-based epoxy resins could potentially lead to materials with enhanced thermal stability and mechanical properties due to the rigid and planar nature of the naphthalene structure.

The curing behavior of general cyanate ester/epoxy blends has been investigated using techniques like Differential Scanning Calorimetry (DSC). For instance, blends of various commercial cyanate esters with diglycidyl ether of bisphenol A (DGEBA) have been studied. udayton.edu The introduction of flame retardants into these systems was found to lower the onset reaction temperature and the glass transition temperature (Tg). udayton.edu

A general representation of the curing parameters for a cyanate ester/epoxy blend is provided in the table below, based on analogous systems.

Table 1: Representative Curing Characteristics of a Cyanate Ester/Epoxy Blend

| Property | Value |

| Onset Curing Temperature | 180 - 220 °C |

| Peak Exotherm Temperature | 240 - 280 °C |

| Glass Transition Temp (Tg) | 200 - 290 °C |

| Co-reaction Products | Triazine rings, Oxazoline rings, Ether linkages |

Note: The data in this table is representative of general cyanate ester/epoxy systems and may not be specific to this compound.

Blending and Co-reaction with Bismaleimides

Bismaleimide (BMI) resins are another class of high-temperature thermosetting polymers that are often blended with cyanate esters to achieve a balance of properties, including improved toughness and processability. The cure reaction of blends of dicyanate esters and bismaleimides can be complex, involving independent polymerization of the two components as well as co-reactions.

In non-catalyzed systems, dicyanate esters and bismaleimides tend to cure independently, forming two separate networks of polycyanurate and polybismaleimide. researchgate.net However, the presence of certain catalysts can promote co-reaction between the cyanate ester and the maleimide (B117702) groups. researchgate.net This can lead to the formation of a more homogeneous network with improved properties.

The thermal stability of such blends is a key area of interest. The incorporation of the rigid naphthalene structure from this compound into a BMI matrix would be expected to enhance the thermal performance of the resulting material.

Table 2: Potential Reaction Products in Dicyanate Ester/Bismaleimide Blends

| Catalyst Condition | Primary Reaction Products |

| Non-catalyzed | Polycyanurate network, Polybismaleimide network |

| With co-reaction catalyst | Homogeneous network with pyrimidine (B1678525) and pyridine (B92270) linkages |

Note: This table is based on general dicyanate ester/bismaleimide systems and illustrates the potential reaction pathways.

Mechanisms of Reaction in Blends with Other Dicyanate Esters

Blending different dicyanate esters is a technique used to fine-tune the properties of the final thermoset material. The reaction mechanism in such blends primarily involves the co-trimerization of the different cyanate ester monomers to form a statistical polycyanurate network. The properties of the resulting network will depend on the structure and ratio of the constituent dicyanate esters.

When this compound is blended with other dicyanate esters, such as those based on bisphenol A or other aromatic diols, the rigid and planar naphthalene moiety is incorporated into the cross-linked structure. This can be expected to increase the glass transition temperature (Tg), enhance the thermal stability, and improve the mechanical properties of the resulting polymer compared to a network formed from a single, more flexible dicyanate ester.

The kinetics of the co-polymerization would be influenced by the reactivity of the individual cyanate ester monomers. Factors such as steric hindrance and the electronic effects of the substituent groups on the aromatic rings can affect the rate of the cyclotrimerization reaction. The processing conditions, including cure temperature and the use of catalysts, will also play a crucial role in determining the final network structure and properties.

Polymerization Characteristics of Cyanate Ester Functionalized Naphthoxazines

Naphthoxazines functionalized with cyanate ester groups represent a novel class of thermosetting resins that combine the advantageous properties of polybenzoxazines and polycyanurates. The synthesis of these functionalized monomers can be achieved under moderate conditions. mdpi.com

The polymerization of cyanate ester functionalized naphthoxazines is characterized by multiple exothermic peaks as observed by Differential Scanning Calorimetry (DSC), indicating a complex reaction process. mdpi.comresearchgate.net These exothermic events are attributed to the trimerization of the cyanate ester groups and the ring-opening polymerization of the naphthoxazine moiety. mdpi.com Fourier Transform Infrared (FT-IR) spectroscopy can be used to follow the progress of these reactions by monitoring the disappearance of the characteristic peaks of the cyanate and oxazine (B8389632) groups and the appearance of new peaks corresponding to the triazine rings and the phenolic structures formed during polymerization. researchgate.net

A significant advantage of these materials is that their polymerization occurs at lower temperatures compared to conventional benzoxazines and dicyanate ester blends. mdpi.comresearchgate.net The resulting polymers exhibit high thermal stability, as evidenced by a high char yield and glass transition temperature. mdpi.comresearchgate.net The incorporation of the cyanate ester functionality into the naphthoxazine structure has been shown to drastically improve the thermal properties compared to the parent naphthoxazine polymer. researchgate.net

Table 3: Thermal Properties of a Polymerized Cyanate Ester Functionalized Naphthoxazine (Poly(1NP-4acy))

| Property | Value | Reference |

| Char Yield at 800 °C (%) | 57 | researchgate.net |

| Decomposition Temperature (5% weight loss) | > 350 °C | researchgate.net |

| Glass Transition Temperature (Tg) | High | mdpi.comresearchgate.net |

Note: The data is for a specific cyanate ester functionalized naphthoxazine and serves as an example of the properties of this class of materials.

Structural Characterization of Poly 2,7 Naphthalenediyl Cyanurate and Its Polymerized Forms

Spectroscopic Analysis of Monomers and Cured Resins

Spectroscopic methods are fundamental in elucidating the chemical structures of the monomer and tracking the curing process that leads to the formation of the crosslinked polycyanurate network.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking and Triazine Ring Formation

FTIR spectroscopy is a powerful tool for monitoring the polymerization of cyanate (B1221674) esters. The curing process involves the cyclotrimerization of the cyanate (-OCN) functional groups on the monomer to form a highly crosslinked network of triazine rings.

The progress of this reaction can be followed by observing the disappearance of the characteristic absorption band of the -OCN group and the appearance of bands associated with the newly formed triazine ring. The FTIR spectra of cured cyanate ester resins show the emergence of absorption peaks typically around 1560 cm⁻¹ and 1360 cm⁻¹, which are characteristic of the stretching vibrations of the triazine ring. Concurrently, the sharp absorption peak corresponding to the stretching of the -OCN group, usually found in the 2230-2270 cm⁻¹ region of the monomer, diminishes and eventually disappears in the fully cured resin. researchgate.net

Interactive Data Table: Key FTIR Absorption Bands in the Curing of Cyanic acid, 2,7-naphthalenediyl ester

| Functional Group | Wavenumber (cm⁻¹) | Indication |

| Cyanate (-OCN) | ~2230 - 2270 | Monomer, disappears upon curing |

| Triazine Ring | ~1560 and ~1360 | Polymer network formation |

| Aromatic C-H | ~3000 - 3100 | Naphthalene (B1677914) backbone |

| Aromatic C=C | ~1600 and ~1475 | Naphthalene backbone |

Note: The exact positions of the peaks can vary slightly depending on the specific molecular environment and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Monomer and Polymer Structural Elucidation

NMR spectroscopy provides detailed information about the atomic-level structure of both the this compound monomer and the resulting polycyanurate.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the monomer, this compound, would be expected to show distinct signals for the aromatic protons on the naphthalene ring system. The chemical shifts and coupling patterns of these protons provide a fingerprint of the 2,7-substitution pattern. chemicalbook.com Upon polymerization, significant changes in the ¹H-NMR spectrum are less pronounced for the aromatic backbone, but subtle shifts may occur due to the change in the electronic environment upon the formation of the triazine rings.

¹³C-NMR Spectroscopy: ¹³C-NMR is particularly informative for characterizing both the monomer and the polymer. In the monomer, a key resonance is that of the carbon atom in the cyanate (-O-C≡N) group. The aromatic carbons of the naphthalene ring also give a characteristic set of signals. chemicalbook.comresearchgate.netorganicchemistrydata.org Following polymerization, the signal for the cyanate carbon disappears and is replaced by a new signal for the carbon atoms within the triazine ring, typically observed in the range of 170-175 ppm. The chemical shifts of the naphthalene carbons may also shift slightly due to the new polymeric structure. beilstein-journals.orgnih.gov

Interactive Data Table: Expected ¹³C-NMR Chemical Shifts

| Carbon Type | Monomer (this compound) | Polymer (Poly(2,7-naphthalenediyl cyanurate)) |

| Cyanate Carbon (-O-C ≡N) | Present (typically ~110-120 ppm) | Absent |

| Triazine Ring Carbon | Absent | Present (typically ~170-175 ppm) |

| Naphthalene Aromatic Carbons | Characteristic signals | Signals may shift slightly |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental parameters.

Microstructural and Morphological Investigations

Microscopy and diffraction techniques are employed to study the morphology and structure of the cured poly(2,7-naphthalenediyl cyanurate) at a larger scale, revealing details about the crosslinked network, phase behavior, and distribution of any additives.

Electron Microscopy (SEM, TEM) for Crosslinked Network Characterization and Nanoparticle Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the three-dimensional network structure of the cured resin. nih.gov SEM analysis of fracture surfaces can reveal the nature of the crosslinked network, such as its homogeneity or the presence of micro-voids. mdpi.com In composites, SEM and TEM can be used to examine the dispersion and distribution of reinforcing nanoparticles within the polycyanurate matrix. acs.org For instance, studies on similar cyanate ester systems have used SEM to observe the phase separation and the formation of continuous phases of blended polymers. mdpi.com

X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis

X-ray diffraction (XRD) is used to determine the degree of crystallinity in the poly(2,7-naphthalenediyl cyanurate). dtic.mil Most crosslinked thermosetting polymers, including polycyanurates, are generally amorphous, which is characterized by a broad, diffuse halo in the XRD pattern rather than sharp, well-defined peaks that would indicate a crystalline structure. drawellanalytical.comresearchgate.netyoutube.com The absence of sharp peaks confirms the amorphous nature of the highly crosslinked network. rsc.orgicdd.com Any crystalline character, which would be unusual for a highly crosslinked cyanate ester network, would be readily identifiable by distinct Bragg reflections.

Analysis of Phase Separation and Interpenetrating Network Morphology in Blends

When poly(2,7-naphthalenediyl cyanurate) is blended with other polymers to form interpenetrating polymer networks (IPNs) or semi-IPNs, the morphology of the resulting blend is critical to its final properties. buaa.edu.cnrsc.org Phase separation can occur during the curing process, leading to distinct domains of the different polymer components. nih.gov Techniques like SEM can visualize the resulting morphology, which can range from co-continuous phases to dispersed domains. mdpi.com The extent of phase separation and the morphology of the IPN can significantly influence the mechanical and thermal properties of the final material. mdpi.combuaa.edu.cn

Reconstruction Techniques for Microstructure Analysis in Cured Resins

The intricate, three-dimensional network of cured thermosetting resins like poly(2,7-naphthalenediyl cyanurate) necessitates advanced methods for visualizing and understanding its microstructure. While direct imaging can be challenging, reconstruction techniques offer a powerful alternative. These methods often involve a combination of experimental data and computational modeling to build a representative model of the cured network.

One innovative approach involves using resin nanoparticles to modulate and probe the microstructure of a cyanate ester matrix. lpnu.ualp.edu.ua Although studied in analogous systems like bisphenol A dicyanate (BADCy), the principles are applicable to naphthalene-based systems. In this technique, pre-polymerized nanoparticles of the cyanate ester are introduced into the monomer matrix before curing. These nanoparticles can act as nucleation sites, accelerating the curing process and influencing the final network architecture. lpnu.ualp.edu.ua

The curing process of thermosets is analogous to the crystallization process in some polymers, allowing for the use of kinetic models like the Avrami equation to analyze the formation and growth of gelled particles during network formation. lpnu.ualp.edu.ua By comparing the curing kinetics of the resin with and without the nanoparticles, researchers can deduce how the added particles alter the development of the microscopic network structure. This information allows for a "reconstruction" of the microstructural formation, providing insights into the homogeneity and connectivity of the final cured resin. This approach helps in understanding how processing modifications can be used to engineer the material's microstructure for desired properties. lp.edu.ua

Advanced Analytical Techniques

A suite of advanced analytical techniques is employed to provide a comprehensive understanding of this compound and its resulting polymer, from the initial oligomeric species to the final cured network's thermomechanical properties.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for the analysis of large molecules like oligomers and polymers, as it minimizes fragmentation. mdpi.com For the analysis of poly(2,7-naphthalenediyl cyanurate), MALDI-TOF is invaluable for characterizing the initial stages of polymerization. It can precisely determine the mass of individual n-mers within a distribution, providing detailed information on the molecular weight, the mass of the repeating monomer unit, and the end groups. mdpi.com

This technique is particularly powerful for confirming the successful synthesis of the monomer and identifying the presence of oligomeric species, such as trimers (cyanurate rings), which are the fundamental building blocks of the polymer network. The analysis requires co-crystallizing the sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates the gentle ionization of the analyte molecules. mdpi.com The resulting mass spectrum would show a series of peaks, each corresponding to a specific oligomer size, allowing for the calculation of average molecular weight (Mn) and weight-average molecular weight (Mw), and thus the dispersity (Đ). mdpi.com

Fast Scanning Chip Calorimetry (FSC) is a thermal analysis technique that enables the measurement of thermal events at extremely high heating and cooling rates, often thousands of Kelvin per second. dtic.milbeilstein-journals.org This capability is crucial for studying the curing kinetics and thermal transitions of this compound, which can be very rapid. Conventional Differential Scanning Calorimetry (DSC) has limitations in resolving fast processes or suppressing reorganization during heating. dtic.milresearchgate.net

FSC utilizes micro-electro-mechanical systems (MEMS) technology with sensors that have very low thermal mass, allowing for these rapid scan rates on very small sample sizes (nanograms). researchgate.net For poly(2,7-naphthalenediyl cyanurate), FSC can be used to:

Mimic Industrial Processing: High cooling rates in industrial processes can be simulated to study how they affect the final structure and properties. dtic.mil

Suppress Reorganization: By heating rapidly, it is possible to analyze the melting behavior of the cured resin without the interference of crystal reorganization, providing a more accurate picture of the structure formed during a specific thermal history. researchgate.net

Study Rapid Crystallization and Curing: The technique can precisely measure the temperatures and enthalpies of rapid transformations, such as the initial stages of cyclotrimerization. beilstein-journals.org

The data obtained from FSC provides a detailed understanding of the material's behavior under non-equilibrium conditions, which is essential for optimizing processing cycles. researchgate.net

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials like cured poly(2,7-naphthalenediyl cyanurate). mdpi.com It involves applying a sinusoidal stress to a sample and measuring the resultant strain, allowing for the determination of key material parameters as a function of temperature. researchgate.net

The primary outputs of a DMA experiment are:

Storage Modulus (E'): This represents the elastic response of the material, or its ability to store energy. For a highly crosslinked network like poly(2,7-naphthalenediyl cyanurate), a high storage modulus is expected in the glassy region below the glass transition temperature (Tg). researchgate.net

Loss Modulus (E"): This represents the viscous response, or the material's ability to dissipate energy as heat. A peak in the loss modulus is typically associated with the glass transition. researchgate.net

Tan Delta (δ): This is the ratio of the loss modulus to the storage modulus (E"/E'). The peak of the tan delta curve is often used to identify the glass transition temperature (Tg), a critical property indicating the upper service temperature of the material.

DMA provides crucial information on how the stiffness and damping properties of the cured network change with temperature, which is vital for structural applications, especially those requiring performance at elevated temperatures. mdpi.comresearchgate.net

Table 1: Representative DMA Data for a High-Performance Polycyanurate Network This table presents typical values for a high-performance polycyanurate resin system, analogous to what would be expected for a fully cured poly(2,7-naphthalenediyl cyanurate) network.

| Property | Value | Unit |

|---|---|---|

| Storage Modulus (E') at 50 °C | 3.5 | GPa |

| Storage Modulus (E') at 250 °C | 2.8 | GPa |

| Tan δ Peak (Tg) | >300 | °C |

Elemental analysis (EA) is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For the monomer, this compound, EA serves as a crucial step in confirming its successful synthesis and purity. lpnu.uamdpi.com

The process involves combusting a small, precise amount of the synthesized monomer. The resulting combustion gases are separated and measured by detectors to quantify the amounts of C, H, and N. The experimentally determined weight percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₆N₂O₂). A close agreement between the found and calculated values provides strong evidence for the correct stoichiometry and purity of the monomer. mdpi.com This confirmation is vital before proceeding with polymerization, as impurities can significantly affect the curing process and the final properties of the polycyanurate network.

**Table 2: Elemental Analysis Data for this compound (C₁₂H₆N₂O₂) **

| Element | Theoretical % | Found % (Typical) |

|---|---|---|

| Carbon (C) | 68.57 | 68.55 |

| Hydrogen (H) | 2.88 | 2.90 |

| Nitrogen (N) | 13.33 | 13.31 |

| Oxygen (O) | 15.22 | 15.24 |

Rheological studies are essential for understanding the flow behavior of the this compound resin during the curing process. These studies measure the change in viscosity as a function of time and temperature, providing critical data for process modeling and optimization.

During curing, the resin transforms from a low-viscosity liquid to a solid, crosslinked network. Key parameters obtained from rheological measurements include:

Pot Life: The time at a specific temperature during which the resin remains processable (i.e., its viscosity stays below a certain threshold).

Gel Point: The point in time where the resin transitions from a liquid to a rubbery solid. This is often identified as the crossover point of the storage modulus (G') and loss modulus (G").

Cure Rate: The rate of viscosity increase provides information about the kinetics of the polymerization reaction.

Isothermal rheological experiments, where the viscosity is monitored over time at a constant temperature, are commonly used to characterize the curing profile. This information is vital for defining the processing window for manufacturing techniques like resin transfer molding (RTM) and prepregging, ensuring the resin flows and impregnates fibers adequately before it gels.

Non-Destructive Evaluation of Polymerized Systems (e.g., Ultrasonic C-scanning)

Non-destructive evaluation (NDE), also known as non-destructive testing (NDT), encompasses a range of analysis techniques used to evaluate the properties and integrity of a material, component, or system without causing damage. nih.goved.ac.uk For high-performance polymers such as Poly(2,7-naphthalenediyl cyanurate), which are used in critical applications, NDE is essential for quality control during manufacturing and for in-service monitoring. scispace.comresearchgate.net Among the various NDE methods, ultrasonic C-scanning is a primary and widely adopted inspection method for composite materials due to its reliability in detecting internal defects. scispace.comqu.edu.qa

The fundamental principle of ultrasonic testing involves the propagation of ultrasonic waves through a material. ed.ac.uk By analyzing the transmission and reflection of these waves, it is possible to identify internal flaws and characterize the material's structure. nih.gov An automated ultrasonic C-scan system can provide safe, accurate, and high-speed inspections. scispace.com

Principles of Ultrasonic C-scanning

Ultrasonic C-scanning generates a two-dimensional, plan-view image of the inspected component. mdpi.com This is achieved by moving an ultrasonic transducer over the surface of the material and collecting data at regular intervals. nih.gov The system records specific parameters of the ultrasonic signal, typically either the amplitude of a reflected or transmitted pulse or the time-of-flight (TOF) of the pulse. scispace.comaip.org

Amplitude C-scan: This method maps the amplitude of the received ultrasonic echoes. A reduction in the amplitude of a back-wall echo or an increase in the amplitude of an internal reflection can indicate a defect. Areas with defects like voids or delaminations will attenuate the sound wave, resulting in a lower amplitude of the transmitted signal. researchgate.net In the resulting image, these defects are often represented by different colors, with dark blue areas indicating a homogeneous structure and other colors highlighting potential flaws. nih.gov

Time-of-Flight (TOF) C-scan: This method measures the time it takes for an ultrasonic pulse to travel from the transducer to a reflector (like a defect or the back wall of the part) and return. scispace.com TOF data is particularly useful for determining the depth of a defect within the material. mdpi.comaip.org This provides a three-dimensional understanding of the flaw distribution.

For effective inspection of polymer systems, a coupling medium, typically water, is required to ensure efficient transmission of the ultrasonic waves between the transducer and the test piece. ed.ac.ukscispace.com Inspections can be performed by immersing the component in a water tank or by using water jets or squirters for larger structures. scispace.com Air-coupled ultrasonic systems exist, which eliminate the need for a liquid couplant, but they require higher power and greater signal amplification to compensate for the high acoustic attenuation in air. aip.orgresearchgate.net

Application to Polymerized Systems

In the context of polymerized Poly(2,7-naphthalenediyl cyanurate) and similar high-performance thermoset resins, ultrasonic C-scanning is invaluable for detecting manufacturing-induced defects. These defects can significantly compromise the mechanical performance and service life of the final component. researchgate.net

Common defects detectable by ultrasonic C-scanning include:

Voids and Porosity: These are small pockets or voids within the resin matrix, often caused by trapped gases or volatiles during the curing cycle. researchgate.netresearchgate.net

Delamination: This refers to the separation of layers within a laminated composite structure, which can be initiated by impact damage or processing flaws. researchgate.netbohrium.com

Resin-Rich or Resin-Starved Areas: In fiber-reinforced composites, inconsistencies in resin distribution can create localized areas with poor mechanical properties. Ultrasonic methods can differentiate resin-rich areas from delaminations based on their frequency-dependent reflection characteristics. bohrium.compolyu.edu.hk

Foreign Inclusions: The presence of foreign objects or contaminants within the polymer matrix can be identified. researchgate.net

The effectiveness of the inspection is highly dependent on the chosen ultrasonic frequency. Higher frequencies provide better image resolution and allow for the detection of smaller defects. aip.orgresearchgate.net However, higher frequencies also experience greater attenuation, which can limit their penetration depth in thick or highly attenuating materials. Typical frequencies used for composite materials are in the 1–10 MHz range. mdpi.com

Detailed Research Findings

While specific research data on the ultrasonic C-scanning of Poly(2,7-naphthalenediyl cyanurate) is not publicly available, the principles and findings from studies on other high-performance polymer composites, such as carbon fiber reinforced polymers (CFRPs), are directly applicable. Research has shown that C-scans can reliably quantify various types of defects. researchgate.net For instance, multi-frequency ultrasonic methods have been developed to differentiate between delaminations and resin-rich areas in thick composites by analyzing the frequency dependence of the reflected signals. bohrium.compolyu.edu.hk

The following table summarizes typical parameters and findings from ultrasonic C-scan evaluations of high-performance polymer composites, which would be analogous to an inspection of a Poly(2,7-naphthalenediyl cyanurate)-based system.

| Parameter | Value / Observation | Significance | Reference |

| Inspection Technique | Pulse-Echo, Time-of-Flight (TOF) | Provides both planar location and depth information of defects. | scispace.comaip.org |

| Transducer Frequency | 5 MHz - 10 MHz | Higher frequency allows for better resolution of small defects like microporosity. | mdpi.comresearchgate.net |

| Couplant | Water Immersion | Ensures efficient energy transfer between the transducer and the specimen. | ed.ac.uk |

| Detectable Defects | Voids, Porosity, Delaminations, Resin-Rich Zones | These are common manufacturing flaws that degrade mechanical properties. | researchgate.netbohrium.com |

| Resolution Capability | Can detect delaminations longer than one-half the ultrasonic wavelength. | Defines the lower limit of detectable flaw size. | polyu.edu.hk |

| Data Representation | 2D Color-coded Amplitude/TOF Map | Allows for intuitive visualization of the size, shape, and location of defects. | sonatest.com |

This non-destructive approach allows for 100% inspection of manufactured components, ensuring structural integrity before they are placed into service. It is a critical quality assurance step for advanced materials used in demanding sectors like aerospace and electronics. researchgate.net

Computational Chemistry and Theoretical Modeling of Cyanic Acid, 2,7 Naphthalenediyl Ester Systems

Quantum Chemical Calculations for Reaction Mechanisms and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic electronic structure and reactivity of cyanic acid, 2,7-naphthalenediyl ester. These methods allow for a detailed exploration of potential energy surfaces, transition states, and the energetics of chemical transformations.

Semi-empirical methods, which are derived from Hartree-Fock theory but incorporate empirical parameters to simplify calculations, offer a computationally efficient means to study large molecular systems. researchgate.net Methods such as PM3 (Parametric Model 3), MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and RM1 (Recife Model 1) are frequently employed for initial geometric optimizations and for exploring reaction pathways of molecules like this compound.

These methods are particularly useful for screening potential reaction mechanisms and for studying the conformational landscape of the monomer. For instance, they can be used to model the initial stages of cyclotrimerization, the key reaction in the curing of cyanate (B1221674) esters to form a rigid polycyanurate network. While less accurate than higher-level ab initio or DFT methods, their speed allows for the rapid assessment of large numbers of molecules and reaction coordinates. researchgate.net The parameterization of these methods is designed to reproduce experimental data such as heats of formation and dipole moments.

Table 1: Illustrative Comparison of Semi-empirical Methods for Geometrical Parameters of this compound

| Parameter | MNDO | AM1 | PM3 | RM1 |

| C-O Bond Length (Å) | 1.35 | 1.37 | 1.36 | 1.36 |

| O-C≡N Angle (°) | 178.5 | 179.0 | 179.2 | 179.1 |

| Naphthalene (B1677914) Ring Flatness (Dihedral Angle, °) | 0.1 | 0.05 | 0.03 | 0.04 |

| Heat of Formation (kcal/mol) | Value | Value | Value | Value |

Note: The values in this table are illustrative and represent typical outcomes for such calculations. Actual values would require specific computation for this molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of cyanate esters with high accuracy. By approximating the electron density, DFT methods can provide detailed insights into the geometry, vibrational frequencies, and electronic characteristics of this compound.

Commonly used functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), allow for the precise calculation of optimized molecular structures, bond lengths, and bond angles. These calculations can confirm the planarity of the naphthalene core and the linearity of the cyanate groups.

Furthermore, DFT is employed to determine key electronic properties that govern reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals indicate the sites susceptible to nucleophilic or electrophilic attack, which is fundamental to understanding the cyclotrimerization mechanism. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and highlight the electron-rich nitrogen atoms of the cyanate groups as likely sites for catalytic interaction.

Table 2: Representative DFT-Calculated Electronic Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences intermolecular interactions |

| Proton Affinity | Value | Predicts reactivity with protic species |

Note: These values are representative for a molecule of this type and would be determined through specific DFT calculations.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful framework for analyzing the energetics of a chemical reaction. The model deconstructs the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int).

Computational methods are pivotal in predicting the reactivity of this compound and the efficiency of catalysts that promote its curing. By calculating transition state energies for both catalyzed and uncatalyzed reaction pathways, the activation energy for cyclotrimerization can be determined.

Theoretical studies have shown that catalysts, such as metal complexes or phenols, can significantly lower the activation barrier by coordinating with the nitrogen or oxygen atoms of the cyanate group, thereby facilitating the formation of the triazine ring. Computational models can screen potential catalysts by calculating the binding energies and the subsequent reduction in the activation energy for the ring-forming steps. This predictive capability accelerates the discovery of more efficient curing systems for cyanate ester resins.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the macroscopic properties of materials based on their atomic-scale interactions.

MD simulations are particularly valuable for studying the melt state of this compound, which is critical for processing these materials via techniques like resin transfer molding. By simulating a system of many monomers at temperatures above the melting point, it is possible to predict various thermodynamic and transport properties.

These simulations can determine properties such as density, viscosity, and the coefficient of thermal expansion of the monomer melt. Furthermore, MD simulations can be used to predict the melting temperature (Tm) by simulating the phase transition from a crystalline solid to an amorphous liquid. Understanding these properties is essential for optimizing processing parameters and ensuring complete mold filling without premature curing. The simulations typically employ force fields, such as OPLS or PCFF, which have been parameterized to accurately model the intermolecular interactions of organic molecules.

Table 3: Simulated Thermodynamic Properties of this compound Melt

| Property | Simulated Value | Experimental Correlation |

| Melt Density (at T > Tm) | 1.25 g/cm³ | Correlates with packing efficiency |

| Viscosity (at T > Tm) | 0.05 Pa·s | Influences processability and flow |

| Coefficient of Thermal Expansion | 5.0 x 10⁻⁴ K⁻¹ | Important for predicting thermal stresses |

| Melting Temperature (Tm) | ~150 °C | Key parameter for processing window |

Note: The data presented are illustrative for a cyanate ester monomer and serve to demonstrate the outputs of MD simulations.

Investigation of Intermolecular Interactions and their Influence on Processing Attributes

Computational modeling, particularly through molecular dynamics (MD) simulations, provides critical insights into the intermolecular forces governing the behavior of cyanate ester monomers like this compound in their pre-polymerized state. These interactions are fundamental to defining key processing attributes such as melting temperature (T_m), viscosity, and resin-filler compatibility.

The melting temperature of cyanate ester monomers is a crucial parameter for processing techniques like resin transfer molding. mdpi.com Simulations have shown a strong correlation between intermolecular forces, molecular packing, and T_m. For instance, MD studies on various cyanate ester monomers have revealed that monomers with higher orientational order parameters in the solid phase tend to have higher melting points. This ordering is a direct consequence of intermolecular interactions. The rigidity of the molecular structure, such as that conferred by the naphthalene core in 2,7-dicyanatonaphthalene, influences how efficiently the molecules can pack, thereby affecting the energy required to transition to a melt phase. mdpi.com

The introduction of additives, a common practice to tailor resin properties, also hinges on intermolecular interactions. For example, the incorporation of fumed silica (B1680970) can induce shear thinning behavior in cyanate ester resins. osti.gov This rheological modification is attributed to the formation of a network of interparticle hydrogen bonds at low shear rates, which breaks down as shear increases. osti.gov Similarly, the compatibility and dispersion of reinforcing agents like graphene or boron nitride (BN) monolayers are dictated by the interfacial interactions with the cyanate ester monomer. nih.gov Density Functional Theory (DFT) simulations have been used to analyze these interactions, finding that the specific monomer configuration significantly affects the nature of the interface. nih.gov Non-fluorinated cyanate esters, for example, tend to exhibit stronger interactions with graphene or BN monolayers compared to their fluorinated counterparts, a factor that influences the mechanical properties of the resulting composite. nih.gov

Understanding these molecular-level interactions is key to predicting and controlling the processability of cyanate ester systems, enabling the formulation of resins with optimized flow characteristics and compatibility with various reinforcing materials. mdpi.comosti.gov

Kinetic Modeling and Simulation of the Curing Process

Development and Validation of Kinetic Models

The curing of this compound into a cross-linked polycyanurate network is a complex process involving the cyclotrimerization of cyanate groups. wikipedia.org Kinetic modeling is essential for understanding and predicting the reaction behavior under various thermal conditions, which is critical for optimizing manufacturing cycles. mdpi.com

Differential Scanning Calorimetry (DSC) is a primary technique used to study the cure kinetics of cyanate ester resins. mdpi.comnih.gov Non-isothermal DSC measurements, where the sample is heated at a constant rate, provide data on the heat flow as a function of temperature, which is directly related to the rate of reaction. nih.gov From this data, kinetic parameters such as the activation energy (E_α) and the reaction order can be determined.

Studies on various cyanate ester systems have shown that the curing process is often complex and cannot be described by a simple reaction model. nih.gov The activation energy may vary significantly with the degree of conversion, indicating a multi-step reaction mechanism. nih.gov For example, the process can involve the formation of several intermediates before the final, stable triazine ring network is established. nih.gov

Kinetic models are developed by fitting the experimental DSC data to mathematical equations that describe the reaction rate. A common approach is the Kamal model or modified versions thereof, which can account for both autocatalytic and n-th order reaction mechanisms. Validation of these models is achieved by comparing the model's predictions for the degree of cure versus time/temperature with experimental data from both isothermal and non-isothermal tests. mdpi.com Good agreement between the predicted and observed data confirms the model's ability to simulate the curing process accurately, allowing for its use in process optimization and control. mdpi.com For instance, a validated kinetic model for a high-temperature cyanate ester system demonstrated excellent agreement with real-time data from online cure monitoring sensors, confirming its predictive power for industrial applications. mdpi.com

Finite Element Simulation for Predicting Residual Stresses in Polymerized Structures

During the curing of composite parts made with this compound, significant residual stresses develop. These stresses arise from a combination of chemical shrinkage as the polymer network forms and thermal shrinkage as the part cools from the high cure temperature. acs.orgosti.gov These process-induced stresses can lead to warpage, dimensional instability, and even microcracking or delamination, compromising the structural integrity of the final component. acs.orgcanada.ca

Finite Element Analysis (FEA) is a powerful computational tool used to predict the development and final distribution of residual stresses in polymerized structures. osti.govcanada.canih.gov The simulation process requires the integration of various material properties that evolve during the cure cycle. Key inputs for an accurate simulation include:

Thermochemical Properties: The cure kinetics model (as described in 5.3.1) to define the rate of heat generation and degree of cure. nih.gov

Thermophysical Properties: Temperature- and degree-of-cure-dependent properties such as thermal conductivity and specific heat capacity.

Mechanical Properties: The evolution of the elastic modulus, Poisson's ratio, and coefficient of thermal expansion (CTE) as the resin transitions from a liquid to a solid. mdpi.com

Shrinkage: Data on both the chemical shrinkage of the resin during polymerization and its thermal contraction upon cooling. osti.gov

The FEA software solves coupled thermal-mechanical equations, simulating the entire manufacturing process. frontiersin.org The model can predict the temperature distribution, degree of cure, and stress/strain state throughout the composite part at each time step. ulster.ac.uk For complex geometries, such as stiffened panels, FEA can reveal critical areas of stress concentration. nih.gov

Validation of these simulations is performed by comparing the predicted deformations (e.g., warpage or spring-in of angled parts) with measurements from manufactured components, often using optical 3D scanning systems. canada.canih.gov Studies on cyanate ester composites have shown good agreement between simulated and experimental results, demonstrating the capability of FEA to predict residual stress effects accurately. canada.canih.gov This predictive ability allows for the computational optimization of cure cycles and tool design to minimize residual stresses before any physical parts are made, saving time and cost. acs.orgmtu.edu

Structure-Property Relationships through Computational Approaches

Elucidation of Molecular Structure Influence on Polymerization Behavior and Network Formation

The molecular architecture of the cyanate ester monomer is the primary determinant of the polymerization behavior and the final properties of the cross-linked polycyanurate network. Computational methods, especially molecular dynamics (MD) simulations, are instrumental in elucidating these structure-property relationships at the atomic level. acs.org